molecular formula C9H12ClNO B8308709 2-(3-Chloro-2-methoxyphenyl)ethanamine

2-(3-Chloro-2-methoxyphenyl)ethanamine

Cat. No.: B8308709
M. Wt: 185.65 g/mol
InChI Key: IADUHBHRNYSCHL-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-methoxyphenyl)ethanamine is a substituted phenethylamine of interest in scientific research, particularly in neuropharmacology. As a derivative of the β-phenethylamine (β-PEA) scaffold, this compound is primarily investigated for its potential interactions with trace amine-associated receptors (TAARs) and serotonin receptors (5-HT) . Research indicates that modifications to the phenethylamine structure, such as the position of methoxy and chloro substituents on the aromatic ring, significantly influence receptor binding affinity and functional efficacy . Substituted phenethylamines are valuable tools for building structure-activity relationship (SAR) models and for comparative molecular field analysis (CoMFA) to understand the steric and electrostatic requirements for receptor interaction . The structural features of this compound—a chlorine atom at the meta position and a methoxy group at the ortho position of the phenyl ring—make it a relevant candidate for studies aiming to elucidate the role of trace amines or serotonin receptor agonists in cellular and neurological pathways. This product is intended for forensic analysis and research applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

2-(3-chloro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-12-9-7(5-6-11)3-2-4-8(9)10/h2-4H,5-6,11H2,1H3

InChI Key

IADUHBHRNYSCHL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)CCN

Origin of Product

United States

Q & A

Q. What are the recommended synthetic routes for 2-(3-Chloro-2-methoxyphenyl)ethanamine, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Routes :
    • Reductive Amination : React 3-chloro-2-methoxybenzaldehyde with nitromethane under acidic conditions to form the nitroalkene, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the target compound.
    • Buchwald-Hartwig Coupling : Use palladium catalysts to couple 2-methoxy-3-chlorobenzene with a protected ethanamine precursor, followed by deprotection.
  • Optimization :
    • Catalyst Selection : Use XPhos or SPhos ligands to enhance coupling efficiency .
    • Temperature Control : Maintain 80–100°C for reductive amination to minimize side reactions.
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity product .
  • Safety : Use fume hoods, wear PPE (gloves, goggles), and dispose of halogenated waste via certified services .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Verify methoxy (-OCH₃, δ 3.8–4.0 ppm) and ethylamine (-CH₂NH₂, δ 2.5–3.0 ppm) protons.
    • 13C NMR : Confirm aromatic carbons (δ 110–150 ppm) and methoxy carbon (δ 55–60 ppm).
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 200.06 (C₉H₁₂ClNO⁺).
  • X-ray Crystallography : Use SHELX-97 for structure refinement if single crystals are obtained .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm ≥95% purity.

Advanced Research Questions

Q. What methodologies are employed to investigate the biological target interactions of this compound?

Methodological Answer:

  • In Vitro Binding Assays :
    • Radioligand Displacement : Test affinity for serotonin or dopamine receptors using [³H]-ligands (e.g., [³H]-ketanserin for 5-HT₂A).
    • Electrophysiology : Patch-clamp studies on NMDA receptors to assess inhibition, referencing structural analogs like 5-chloro-2-methyltryptamine .
  • Molecular Docking : Use AutoDock Vina to model interactions with receptor binding pockets (e.g., NMDA GluN1 subunit). Parameterize chlorine and methoxy groups for van der Waals and electrostatic contributions .

Q. How can computational models predict the physicochemical properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies (B3LYP/6-311+G(d,p)) to predict redox behavior.
    • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation in water/octanol to estimate logP (partition coefficient) using GROMACS.
  • ADMET Prediction : Use SwissADME to forecast bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Q. How can researchers address contradictions in reported bioactivity data for halogenated ethanamine derivatives?

Methodological Answer:

  • Variable Control :
    • Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities (e.g., residual solvents, byproducts) .
    • Experimental Reproducibility : Standardize cell lines (e.g., HEK293 for receptor assays) and buffer conditions (pH 7.4, 37°C).
  • Structural Confirmation : Re-examine stereochemistry (if applicable) using chiral HPLC or circular dichroism.
  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in DMSO vs. saline) .

Q. What strategies are effective for analyzing the regiochemical influence of chloro and methoxy substituents in this compound?

Methodological Answer:

  • Hammett Analysis : Quantify electronic effects using σₚ values (Cl: +0.23, OCH₃: −0.27) to predict reactivity trends (e.g., electrophilic aromatic substitution).
  • Comparative Synthesis : Synthesize analogs (e.g., 2-chloro-5-methoxy derivative) and compare biological activity via dose-response curves.
  • X-ray Crystallography : Resolve bond lengths and angles to assess steric hindrance from substituents .

Q. How should stability studies be designed for this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Degradation Testing :
    • Thermal Stability : Store at 40°C, 75% RH for 4 weeks; monitor decomposition via HPLC.
    • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify degradation products.
  • Analytical Methods :
    • LC-MS/MS : Identify degradation products (e.g., dechlorinated or oxidized species).
    • Karl Fischer Titration : Measure moisture uptake in hygroscopic samples.
  • Storage Recommendations : Use amber vials under nitrogen at −20°C for long-term stability .

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